2-Isopropylcyclopentanone

Description

The exact mass of the compound 2-Isopropylcyclopentanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Isopropylcyclopentanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isopropylcyclopentanone including the price, delivery time, and more detailed information at info@benchchem.com.

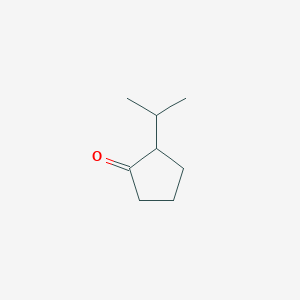

Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-ylcyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-6(2)7-4-3-5-8(7)9/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKZBBVUTJFJAJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50457500 | |

| Record name | 2-isopropylcyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14845-55-7 | |

| Record name | 2-isopropylcyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(propan-2-yl)cyclopentan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

2-Isopropylcyclopentanone chemical properties and structure

An In-depth Technical Guide to 2-Isopropylcyclopentanone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-isopropylcyclopentanone. The information is compiled from various scientific and chemical data sources to support research, development, and drug discovery efforts.

Chemical and Physical Properties

2-Isopropylcyclopentanone is a cyclic ketone with an isopropyl group at the 2-position. Its physical and chemical properties are summarized in the table below. The compound's state at room temperature is inconsistently reported, described as both a liquid and a solid, which suggests its melting point may be near ambient temperatures.[1][2][3] It is characterized as being hardly soluble in water.[1][2]

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₄O | [1][3][4] |

| Molecular Weight | 126.20 g/mol | [1][4][5] |

| Boiling Point | 175-176 °C | [1][3] |

| Density | 0.9105 g/cm³ | [1][3] |

| Refractive Index | 1.4438 (at 20°C, 589.3 nm) | [1][3] |

| LogP | 1.8 | [4] |

| Form | Solid / Liquid | [1][2][3] |

| Solubility | Hardly soluble in water | [1][2] |

Chemical Structure and Identifiers

The structure of 2-isopropylcyclopentanone is defined by a five-membered carbon ring with a ketone functional group and an attached isopropyl group.

| Identifier | Value | Source(s) |

| IUPAC Name | 2-propan-2-ylcyclopentan-1-one | [4] |

| CAS Number | 14845-55-7 | [1][2][4][5] |

| SMILES String | CC(C)C1CCCC1=O | |

| InChI | 1S/C8H14O/c1-6(2)7-4-3-5-8(7)9/h6-7H,3-5H2,1-2H3 | [4] |

| InChIKey | RKZBBVUTJFJAJR-UHFFFAOYSA-N | [4][5] |

Synthesis of 2-Isopropylcyclopentanone

The synthesis of 2-isopropylcyclopentanone can be achieved through several established organic chemistry reactions. Two prominent methods are highlighted below.

Carbonylation of 5-Methylhexene (4) Bromide

A specific method for the synthesis of 2-isopropylcyclopentanone involves the carbonylation of 5-methylhexene (4) bromide.[5] This process utilizes tributyltin hydride (Bu₃SnH) as a catalyst and azobisisobutyronitrile (AIBN) as a radical initiator.[1][5]

Experimental Protocol: The reaction is typically carried out in a benzene solvent. 5-methylhexene (4) bromide is treated with carbon monoxide under a pressure of 7.5-9 MPa.[1][2] The mixture is heated to 80°C for 3 hours to yield the final product.[1][2]

Dieckmann Condensation

A classical approach for forming the cyclopentanone ring is the Dieckmann condensation.[5] This intramolecular reaction involves the base-catalyzed cyclization of a diester to form a β-keto ester. For the synthesis of a 2-substituted cyclopentanone like 2-isopropylcyclopentanone, a suitable adipic acid derivative is used as the starting material.[5][6]

Experimental Protocol: The general process begins with an adipic ester, which is treated with a strong base, such as sodium ethoxide, to induce intramolecular condensation.[5][6] This is followed by alkylation of the resulting cyclopentanone-2-carboxylic ester salt, and subsequent hydrolysis and decarboxylation by heating with an acid to yield the 2-substituted cyclopentanone.[6]

Spectroscopic Information

Applications and Biological Relevance

2-Isopropylcyclopentanone serves as a valuable intermediate in the synthesis of more complex molecules. It is notably used as an intermediate for the fungicide penconazole.[1][2] The compound has also been identified in natural sources such as Japanese mint oil (Mentha arvensis) and is under investigation for potential pharmacological properties.[3][5]

Safety and Handling

2-Isopropylcyclopentanone is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals includes the following hazard statements:

The signal word associated with this chemical is "Danger".[7] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[7] It should be stored in a well-ventilated place, away from heat, sparks, open flames, and other ignition sources.[7][8]

References

- 1. 2-isopropyl cyclopentanone CAS#: 14845-55-7 [m.chemicalbook.com]

- 2. 2-isopropyl cyclopentanone | 14845-55-7 [chemicalbook.com]

- 3. Cas 14845-55-7,2-isopropyl cyclopentanone | lookchem [lookchem.com]

- 4. 2-Isopropylcyclopentanone | C8H14O | CID 11170976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Isopropylcyclopentanone | 14845-55-7 | Benchchem [benchchem.com]

- 6. US5672763A - Process for the preparation of 2-substituted cyclopentanones - Google Patents [patents.google.com]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Isopropylcyclopentanone (CAS: 14845-55-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Isopropylcyclopentanone (CAS: 14845-55-7), a key chemical intermediate in the synthesis of agrochemicals. This document collates available data on its chemical and physical properties, safety and handling, synthesis methodologies, and its significant application in the production of fungicides. Particular emphasis is placed on providing structured data and outlining experimental workflows for its synthesis and subsequent utilization.

Chemical and Physical Properties

2-Isopropylcyclopentanone is a cyclic ketone with an isopropyl group at the alpha position. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 14845-55-7 | |

| Molecular Formula | C₈H₁₄O | [1] |

| Molecular Weight | 126.20 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 175-176 °C | [2] |

| Density | 0.9105 g/cm³ | |

| Refractive Index | 1.4438 (at 20°C) | |

| Solubility | Hardly soluble in water | [2] |

| InChI Key | RKZBBVUTJFJAJR-UHFFFAOYSA-N | |

| SMILES | CC(C)C1CCCC1=O |

Safety and Handling

2-Isopropylcyclopentanone is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting.

| Hazard Classification | GHS Pictogram | Hazard Statement | Precautionary Statement |

| Acute Toxicity, Oral (Category 3) | ☠ | H301: Toxic if swallowed | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |

| Skin Corrosion/Irritation (Category 2) | ! | H315: Causes skin irritation | |

| Serious Eye Damage/Eye Irritation (Category 2A) | ! | H319: Causes serious eye irritation | |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | ! | H335: May cause respiratory irritation |

Data sourced from PubChem and other chemical suppliers.

Synthesis of 2-Isopropylcyclopentanone

Several synthetic routes to 2-Isopropylcyclopentanone have been reported. The following sections detail the methodologies for two common approaches.

Synthesis via Carbonylation of 5-methylhexene (4) bromide

This method involves the catalyzed carbonylation of an unsaturated bromide.

Experimental Protocol:

-

In a high-pressure reactor, dissolve 5-methylhexene (4) bromide in benzene.

-

Add tributyltin hydride (Bu₃SnH) as a catalyst and azobisisobutyronitrile (AIBN) as a radical initiator.

-

Pressurize the reactor with carbon monoxide to 7.5-9 MPa.

-

Heat the reaction mixture to 80°C and maintain for 3 hours with vigorous stirring.

-

After cooling and depressurization, the product, 2-Isopropylcyclopentanone, is isolated and purified.[2][3]

Synthesis via Dieckmann Condensation

A classical approach for the formation of cyclopentanone rings is the intramolecular cyclization of a diester, known as the Dieckmann condensation.[4][5]

Experimental Protocol:

-

A suitable adipic acid diester is used as the starting material.

-

The diester is treated with a strong base, such as sodium ethoxide, in an appropriate solvent (e.g., ethanol) to induce intramolecular condensation, forming a cyclic β-keto ester.[6]

-

The resulting cyclopentanone-2-carboxylic ester is then alkylated at the α-position with an isopropyl halide (e.g., 2-bromopropane) in the presence of a base.

-

Subsequent hydrolysis and decarboxylation of the alkylated intermediate yield 2-Isopropylcyclopentanone.

Spectroscopic Data

| Spectroscopic Data | Predicted Values |

| ¹H NMR | The isopropyl group would show a characteristic doublet for the methyl protons and a multiplet for the methine proton. The cyclopentanone ring protons would appear as multiplets in the aliphatic region. |

| ¹³C NMR | Carbonyl (C=O): ~215-225 ppm; CH (on ring): ~45-55 ppm; CH (isopropyl): ~30-40 ppm; CH₂ (ring): ~20-35 ppm; CH₃ (isopropyl): ~15-25 ppm. |

| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretch is expected in the region of 1700-1750 cm⁻¹. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 126. Prominent fragment ions are expected from the loss of the isopropyl group (m/z = 83) and other characteristic cleavages. |

Application in Fungicide Synthesis

The primary application of 2-Isopropylcyclopentanone is as a key intermediate in the synthesis of the fungicide imibenconazole (also known as inocconazole).[2][3] Imibenconazole is a triazole fungicide used to control a range of fungal diseases in agriculture.

Proposed Synthetic Pathway to Imibenconazole

The synthesis of imibenconazole from 2-Isopropylcyclopentanone involves a multi-step process. A plausible synthetic route is outlined below, based on general organic chemistry principles and related syntheses.

Note: This is a generalized pathway. The actual industrial synthesis may involve different reagents and conditions.

Biological Activity

Currently, there is limited publicly available information on the direct biological activity or signaling pathway involvement of 2-Isopropylcyclopentanone itself. Its biological significance is primarily derived from its role as a precursor to biologically active molecules like imibenconazole. Research on other substituted cyclopentanone and cyclopentenone derivatives has shown a wide range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial effects, suggesting the potential for further investigation into the bioactivity of 2-Isopropylcyclopentanone and its analogues.[7][8][9][10][11]

Conclusion

2-Isopropylcyclopentanone is a valuable chemical intermediate with a well-established role in the agrochemical industry. This guide has summarized its key properties, safety information, and synthetic methodologies. While detailed experimental protocols and comprehensive spectroscopic data are not widely published, the information presented here provides a solid foundation for researchers and professionals working with this compound. Further research into its potential biological activities could open up new applications in drug development and other fields.

References

- 1. 2-Isopropylcyclopentanone | C8H14O | CID 11170976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-isopropyl cyclopentanone CAS#: 14845-55-7 [m.chemicalbook.com]

- 3. 2-isopropyl cyclopentanone | 14845-55-7 [chemicalbook.com]

- 4. 2-Isopropylcyclopentanone | 14845-55-7 | Benchchem [benchchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Dieckmann Condensation [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of 2-(2-hydroxyalkylidene)cyclopentanones and their bio-antimutagenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives [scirp.org]

An In-depth Technical Guide to 2-Isopropylcyclopentanone: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-isopropylcyclopentanone, a versatile chemical intermediate. The document covers the historical context of its discovery, detailed synthesis methodologies, physicochemical properties, and its significant role as a building block in the development of agrochemicals and potentially in pharmaceuticals. Particular focus is given to its application as a precursor to the fungicide imibenconazole. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and drug development.

Introduction

2-Isopropylcyclopentanone (CAS No. 14845-55-7) is a five-membered cyclic ketone bearing an isopropyl group at the alpha-position to the carbonyl. This structural motif is of interest in synthetic organic chemistry due to its presence in various natural products and its utility as a versatile building block for more complex molecules.[1] Its applications span from the fragrance industry to the synthesis of biologically active compounds, most notably as a key intermediate in the production of the fungicide imibenconazole.[1][2] This guide will delve into the discovery, synthesis, and characterization of this compound, providing detailed technical information for laboratory and research applications.

Discovery and History

The first documented synthesis of 2-isopropylcyclopentanone appears to be in the early 1980s. A European patent filed in 1982 by Henkel KGaA describes the preparation of 3-isopropyl cyclopentanone derivatives as novel odoriferous substances and explicitly mentions that 2-isopropyl-cyclopentanone derivatives were "hitherto unknown".[3] This suggests that the compound was not widely known or readily available prior to this period. The patent outlines a method for its preparation from 3-isopropyladipic acids.[3] Further development of synthetic routes has since been driven by its application in the agrochemical industry.

Physicochemical Properties

A summary of the key physicochemical properties of 2-isopropylcyclopentanone is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.

Table 1: Physicochemical Properties of 2-Isopropylcyclopentanone

| Property | Value | Source(s) |

| CAS Number | 14845-55-7 | [4][5] |

| Molecular Formula | C₈H₁₄O | [4][5] |

| Molecular Weight | 126.20 g/mol | [5][6] |

| IUPAC Name | 2-(propan-2-yl)cyclopentan-1-one | [5] |

| Boiling Point | 175-176 °C | [4] |

| Density | 0.9105 g/cm³ | [4] |

| Refractive Index | 1.4438 (at 20°C) | [4] |

| Form | Solid | [6] |

| Solubility | Hardly soluble in water | [4] |

Synthesis of 2-Isopropylcyclopentanone

Several synthetic strategies have been developed for the preparation of 2-isopropylcyclopentanone. The following sections provide an overview of the most common methods and generalized experimental protocols.

Dieckmann Condensation of Adipic Esters

The Dieckmann condensation is a classical and reliable method for the formation of five-membered rings.[1][2] The synthesis of 2-isopropylcyclopentanone via this route involves the intramolecular cyclization of a substituted adipic acid ester, followed by alkylation and decarboxylation.[2]

Experimental Protocol (General Procedure):

-

Cyclization: A dialkyl adipate is treated with a strong base, such as sodium ethoxide, in an inert solvent like toluene. The reaction mixture is heated to effect the intramolecular condensation, yielding a cyclic β-keto ester.

-

Alkylation: The resulting cyclopentanone-2-carboxylate is then alkylated at the α-position using an isopropyl halide (e.g., 2-bromopropane) in the presence of a base.

-

Hydrolysis and Decarboxylation: The 2-isopropyl-2-alkoxycarbonylcyclopentanone intermediate is subsequently hydrolyzed and decarboxylated by heating in the presence of an aqueous acid (e.g., hydrobromic acid or sulfuric acid) to yield 2-isopropylcyclopentanone. The final product can be purified by distillation.[7]

A logical workflow for the Dieckmann condensation approach is illustrated below.

Pauson-Khand Reaction

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition for the synthesis of cyclopentenones from an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex.[8][9] While this reaction classically yields α,β-unsaturated cyclopentenones, subsequent reduction can afford the saturated cyclopentanone.

Experimental Protocol (General Procedure):

-

Complex Formation: An alkyne is reacted with dicobalt octacarbonyl (Co₂(CO)₈) to form a stable alkyne-dicobalt hexacarbonyl complex.

-

Cycloaddition: The complex is then reacted with an alkene (e.g., 3-methyl-1-butene) and carbon monoxide under thermal or promoted conditions. This cycloaddition step forms the cyclopentenone ring.

-

Reduction: The resulting 2-isopropylcyclopent-2-en-1-one is then reduced to the saturated ketone, 2-isopropylcyclopentanone, using standard reduction methods such as catalytic hydrogenation.

A schematic of the Pauson-Khand reaction is presented below.

References

- 1. 2-Isopropylcyclopentanone | 14845-55-7 | Benchchem [benchchem.com]

- 2. EP0755912A2 - Process for the preparation of 2-substituted cyclopentanones - Google Patents [patents.google.com]

- 3. EP0093853A1 - Substituted derivatives of 3-isopropyl cyclopentanone, their preparation and use as perfumes and compositions containing these derivatives - Google Patents [patents.google.com]

- 4. 2-isopropyl cyclopentanone | 14845-55-7 [chemicalbook.com]

- 5. 2-Isopropylcyclopentanone | C8H14O | CID 11170976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US5672763A - Process for the preparation of 2-substituted cyclopentanones - Google Patents [patents.google.com]

- 7. EP1084096A1 - Method for producing cyclopentanone - Google Patents [patents.google.com]

- 8. 2-(4-Chlorobenzyl)-5-isopropylcyclopentanone | C15H19ClO | CID 19373570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. thieme-connect.com [thieme-connect.com]

A Technical Guide to the Theoretical Properties of 2-Isopropylcyclopentanone

Abstract: This document provides a comprehensive technical overview of the theoretical properties of 2-Isopropylcyclopentanone (CAS No. 14845-55-7). It is intended for an audience of researchers, scientists, and professionals in drug development and agrochemical synthesis. This guide covers the compound's physicochemical and computed properties, theoretical spectroscopic features, and computational reactivity analysis. Furthermore, it details key synthetic methodologies and illustrates logical workflows and reaction mechanisms. 2-Isopropylcyclopentanone is a significant synthetic intermediate, notably in the production of the fungicide imibenconazole, and is also found in natural sources such as Japanese mint oil.[1]

Physicochemical and Computed Properties

The fundamental physical and chemical characteristics of 2-Isopropylcyclopentanone are crucial for its application in synthetic chemistry. These properties have been determined through a combination of experimental measurements and computational estimations.

Table 1: Physicochemical Properties of 2-Isopropylcyclopentanone

| Property | Value |

| Molecular Formula | C₈H₁₄O |

| Molecular Weight | 126.20 g/mol [2][3] |

| CAS Number | 14845-55-7[2] |

| Appearance | Liquid; Solid form also reported[1][3] |

| Boiling Point | 175-176 °C[1] |

| Density | 0.9105 g/cm³ |

| Refractive Index | 1.4438 (at 20 °C, 589.3 nm) |

| Water Solubility | 2012 mg/L at 25 °C (estimated)[1] |

| LogP | 1.692 (estimated)[1] |

Table 2: Computed Molecular Descriptors from PubChem

| Descriptor | Value |

| IUPAC Name | 2-propan-2-ylcyclopentan-1-one[2] |

| InChI Key | RKZBBVUTJFJAJR-UHFFFAOYSA-N[2][3] |

| Monoisotopic Mass | 126.104465066 Da[2] |

| Polar Surface Area | 17.1 Ų[2] |

| Rotatable Bond Count | 1[2] |

| Hydrogen Bond Donor Count | 0[2] |

| Hydrogen Bond Acceptor Count | 1[2] |

| XLogP3 | 1.8[2] |

Theoretical Spectroscopic Analysis

While specific experimental spectral data is not detailed in the reviewed literature, theoretical predictions for NMR spectroscopy can be made based on the molecule's structure.

-

¹H NMR Spectroscopy : The spectrum is expected to show distinct signals for the protons on the cyclopentanone ring and the isopropyl group. The methine proton at the C2 position, adjacent to both the carbonyl and the isopropyl group, would likely appear as a complex multiplet. The two methyl groups of the isopropyl substituent would likely result in a doublet.

-

¹³C NMR Spectroscopy : A characteristic downfield signal is predicted for the carbonyl carbon (C=O) due to its deshielded environment.[1] The remaining seven carbon atoms, comprising the cyclopentanone ring and the isopropyl group, would exhibit distinct chemical shifts in the upfield region of the spectrum.[1]

Computational Chemistry and Reactivity

Computational studies are valuable for understanding the conformational landscape and reactivity of 2-Isopropylcyclopentanone.

Conformational Analysis

Theoretical calculations can be used to determine the relative energies of different conformers. For substituted cyclopentanones, the ring exists in various puckered conformations (envelope and twist). The isopropyl substituent at the C2 position can occupy either a pseudo-axial or a pseudo-equatorial position, and computational methods can predict the energy difference between these states to determine the most stable conformation.[1]

Photochemical Reactivity: The Norrish Type I Reaction

2-Isopropylcyclopentanone, like other ketones, is predicted to undergo photochemical reactions. The Norrish Type I reaction is a key photochemical process involving the homolytic cleavage of the α-carbon bond next to the carbonyl group upon photoexcitation.[1][4] This α-scission results in the formation of two radical intermediates: an acyl radical and an alkyl radical.[1][4] For 2-Isopropylcyclopentanone, this would lead to an acyl radical and a 2-isopropyl-cyclopentyl radical, or a ring-opened biradical, which can then undergo further reactions.[1]

Synthetic Approaches and Methodologies

The synthesis of 2-Isopropylcyclopentanone can be approached through various established organic reactions. Retrosynthetic analysis provides a logical framework for planning its synthesis.

Retrosynthetic Analysis

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials.[1] A primary disconnection strategy for 2-Isopropylcyclopentanone targets the carbon-carbon bond between the isopropyl group and the cyclopentanone ring. This suggests synthetic strategies involving the alkylation of a cyclopentanone enolate or the conjugate addition of an isopropyl nucleophile to cyclopentenone.

Experimental Protocol: Carbonylative Cyclization

One documented method for synthesizing 2-Isopropylcyclopentanone involves the radical-mediated carbonylative cyclization of a suitable precursor.[1]

-

Reaction Title: Synthesis of 2-Isopropylcyclopentanone via Carbonylative Cyclization.

-

Starting Material: 5-methyl-1-hexene derivative (e.g., 5-methylhexene (4) bromide).[1]

-

Reagents & Catalysts:

-

Solvent: Benzene.[1]

-

Procedure: The starting material is dissolved in benzene along with Bu₃SnH and AIBN. The mixture is subjected to a high pressure of carbon monoxide (7.5-9 MPa) and heated to 80°C for approximately 3 hours to yield the product.[1]

Other Synthetic Methods

-

Dieckmann Condensation: This classical method involves the intramolecular base-catalyzed cyclization of an adipic acid derivative (a diester) to form the cyclopentanone ring as a β-keto ester, which is then further processed.[1]

-

Pauson-Khand Reaction: This is a [2+2+1] cycloaddition involving an alkene, an alkyne, and carbon monoxide, which can form cyclopentenones that are subsequently reduced to the desired saturated cyclopentanone.[1]

Applications and Biological Relevance

The primary significance of 2-Isopropylcyclopentanone in applied chemistry is its role as a key building block for more complex, high-value molecules, particularly in the agrochemical sector.

-

Agrochemical Intermediate: It is a recognized intermediate in the synthesis of the fungicide imibenconazole .[1] This highlights its importance in developing crop protection agents.

-

Fragrance and Flavor: The compound is noted for its sweet, floral scent and is used as an ingredient in the production of fragrances and flavoring agents.

-

Pharmaceutical Building Block: Its structure serves as a scaffold for the development of new therapeutic agents.[1]

Signaling Pathways

Based on a review of the available scientific literature, there is currently no specific information linking 2-Isopropylcyclopentanone to direct interactions or modulatory roles within defined biological signaling pathways. Its biological relevance is primarily understood through the activity of the final products, such as imibenconazole, for which it is a precursor.

References

Spectroscopic Profile of 2-Isopropylcyclopentanone: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Isopropylcyclopentanone (CAS No. 14845-55-7), a key intermediate in the synthesis of various organic compounds, including the fungicide imibenconazole.[1] The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable insights for researchers, scientists, and professionals in drug development and organic synthesis.

Chemical Structure and Properties

| Property | Value |

| IUPAC Name | 2-propan-2-ylcyclopentan-1-one[2] |

| Molecular Formula | C₈H₁₄O[2] |

| Molecular Weight | 126.20 g/mol [2] |

| CAS Number | 14845-55-7[2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for 2-Isopropylcyclopentanone.

¹H NMR Data (Predicted)

The proton NMR spectrum of 2-Isopropylcyclopentanone is expected to show characteristic signals for the isopropyl group (a doublet for the methyl protons and a septet for the methine proton) and more complex multiplets for the protons on the cyclopentanone ring due to their diastereotopic nature.[1]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH (isopropyl) | 2.0 - 2.5 | Septet | ~7.0 |

| CH₃ (isopropyl) | 0.9 - 1.1 | Doublet | ~7.0 |

| CH (on ring) | 2.2 - 2.6 | Multiplet | - |

| CH₂ (ring) | 1.5 - 2.1 | Multiplet | - |

Table 1: Predicted ¹H NMR Data for 2-Isopropylcyclopentanone.[1]

¹³C NMR Data (Predicted)

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon is characteristically found in the downfield region of the spectrum.[1]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 215 - 225 |

| CH (on ring) | 45 - 55 |

| CH (isopropyl) | 30 - 40 |

| CH₂ (ring) | 20 - 35 |

| CH₃ (isopropyl) | 15 - 25 |

Table 2: Predicted ¹³C NMR Data for 2-Isopropylcyclopentanone.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most prominent feature in the IR spectrum of 2-Isopropylcyclopentanone is the strong absorption band corresponding to the carbonyl (C=O) group of the ketone.[1]

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C=O (Ketone) | 1750 - 1700 |

| C-H (Aliphatic) | 3000 - 2850 |

Table 3: Predicted Infrared (IR) Absorption Bands for 2-Isopropylcyclopentanone.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of 2-Isopropylcyclopentanone is expected to show a molecular ion peak and characteristic fragments resulting from α-cleavage and McLafferty rearrangement.[1]

| m/z | Predicted Fragment Ion |

| 126 | [C₈H₁₄O]⁺ (Molecular Ion) |

| 83 | [M - C₃H₇]⁺ |

| 55 | [C₄H₇]⁺ |

| 43 | [C₃H₇]⁺ |

Table 4: Predicted Mass Spectrometry Fragmentation Data for 2-Isopropylcyclopentanone.[1]

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

A sample of 2-Isopropylcyclopentanone would be dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a high-resolution NMR spectrometer. For ¹H NMR, parameters such as the number of scans, relaxation delay, and pulse width would be optimized to obtain a high signal-to-noise ratio. For ¹³C NMR, broadband proton decoupling would be used to simplify the spectrum.

IR Spectroscopy

A drop of neat 2-Isopropylcyclopentanone liquid would be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. The IR spectrum would then be recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates would be taken first and subtracted from the sample spectrum.

Mass Spectrometry

The mass spectrum would be obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample would be introduced into the instrument, where it would be vaporized and bombarded with a high-energy electron beam. This would cause the molecules to ionize and fragment. The resulting ions would be separated by a mass analyzer according to their mass-to-charge ratio (m/z) and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of 2-Isopropylcyclopentanone using the described spectroscopic techniques.

References

Natural Sources of 2-Isopropylcyclopentanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylcyclopentanone is a cyclic ketone of interest in various chemical and pharmaceutical applications. While its synthesis has been explored, understanding its natural occurrence is crucial for the discovery of novel biosynthetic pathways and potential bio-based production methods. This technical guide provides a comprehensive overview of the current knowledge regarding the natural sources of 2-Isopropylcyclopentanone, including its biosynthesis, and methodologies for its identification.

Natural Occurrence

The primary botanical source reported to contain 2-Isopropylcyclopentanone is Japanese mint (Mentha arvensis) . A member of the Lamiaceae family, Mentha arvensis is widely cultivated for its essential oil, which is rich in menthol. While numerous studies have analyzed the chemical composition of Mentha arvensis essential oil, 2-Isopropylcyclopentanone is generally considered a minor or trace constituent and is often not reported in standard analyses that focus on the most abundant components.

Quantitative Data

| Constituent | Typical Percentage (%) in Mentha arvensis Essential Oil | Reference |

| Menthol | 70.0 - 85.8 | [1] |

| Menthone | 1.5 - 11.0 | [1] |

| Isomenthone | 2.1 - 5.24 | [1] |

| Menthyl Acetate | 0.5 - 5.3 | [1] |

| Limonene | 1.2 - 3.3 | [1] |

| 2-Isopropylcyclopentanone | Trace (Not typically quantified) |

Biosynthesis of 2-Isopropylcyclopentanone

The precise biosynthetic pathway of 2-Isopropylcyclopentanone has not been elucidated. However, based on its structure as a cyclopentanoid monoterpene, its biosynthesis is likely to be related to the well-established pathways of monoterpenoid and irregular monoterpenoid synthesis in plants of the Lamiaceae family.

Monoterpenes are typically synthesized from geranyl pyrophosphate (GPP), which is formed from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The cyclization of GPP by various terpene synthases leads to the formation of the diverse carbon skeletons of monoterpenes.

The formation of a cyclopentane ring suggests a potential link to the biosynthesis of iridoids, which are irregular monoterpenes characterized by a cyclopentanopyran ring system. It is plausible that 2-Isopropylcyclopentanone could be formed through a side reaction or as an intermediate in a yet-to-be-discovered branch of the monoterpenoid pathway in Mentha arvensis.

Below is a generalized workflow illustrating the potential biosynthetic origin of 2-Isopropylcyclopentanone.

Caption: Putative biosynthetic pathway of 2-Isopropylcyclopentanone.

Experimental Protocols

While specific protocols for the isolation and identification of 2-Isopropylcyclopentanone from natural sources are not detailed in the literature, established methods for the analysis of essential oils can be adapted for this purpose. The key challenge lies in the detection and quantification of a trace component within a complex mixture.

Extraction of Essential Oil from Mentha arvensis

Method: Hydrodistillation or Steam Distillation

-

Plant Material: Fresh or dried aerial parts of Mentha arvensis.

-

Apparatus: Clevenger-type apparatus for hydrodistillation or a steam distillation unit.

-

Procedure:

-

The plant material is placed in a flask with water (for hydrodistillation) or subjected to steam.

-

The mixture is heated to boiling, and the steam carrying the volatile essential oil is condensed.

-

The essential oil, being immiscible with water, is collected from the condensate.

-

The collected oil is dried over anhydrous sodium sulfate.

-

Identification and Quantification of 2-Isopropylcyclopentanone

Method: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID)

-

Instrumentation: A high-resolution gas chromatograph coupled to a mass spectrometer and/or a flame ionization detector.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for essential oil analysis.

-

GC Conditions (Typical):

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 3 °C/minute to 240 °C, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

-

Identification:

-

The retention time of the peak corresponding to 2-Isopropylcyclopentanone is compared with that of an authentic standard.

-

The mass spectrum of the unknown peak is compared with the mass spectrum of the authentic standard and with spectral libraries (e.g., NIST, Wiley).

-

-

Quantification (using GC-FID):

-

A calibration curve is prepared using standard solutions of 2-Isopropylcyclopentanone of known concentrations.

-

The peak area of 2-Isopropylcyclopentanone in the essential oil sample is used to determine its concentration from the calibration curve. The use of an internal standard is recommended for improved accuracy.

-

Below is a diagram illustrating the general workflow for the extraction and analysis of 2-Isopropylcyclopentanone from Mentha arvensis.

Caption: Experimental workflow for analysis.

Conclusion

Mentha arvensis is the most cited natural source of 2-Isopropylcyclopentanone. However, its presence is as a minor or trace component, and quantitative data in the scientific literature is scarce. The biosynthesis of this cyclopentanoid monoterpene is likely related to the general monoterpenoid pathways in the Lamiaceae family, but the specific enzymatic steps are yet to be determined. For researchers aiming to study this compound from natural sources, advanced analytical techniques such as high-resolution GC-MS will be essential for its detection and quantification. Further research is needed to fully characterize the natural occurrence and biosynthesis of 2-Isopropylcyclopentanone.

References

An In-depth Technical Guide to 2-Isopropylcyclopentanone: Nomenclature, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-isopropylcyclopentanone, a versatile ketone with applications in the synthesis of agrochemicals and pharmaceuticals. This document consolidates its nomenclature, physicochemical properties, and a key synthetic protocol to serve as a valuable resource for professionals in chemical research and drug development.

Nomenclature and Synonyms

2-Isopropylcyclopentanone is known by several names and identifiers across different chemical databases and publications. A clear understanding of this nomenclature is crucial for accurate literature searches and unambiguous communication in a research and development setting.

The primary and most widely accepted name under the International Union of Pure and Applied Chemistry (IUPAC) system is 2-propan-2-ylcyclopentan-1-one [1]. However, the common name, 2-isopropylcyclopentanone, is frequently used in literature and commercial listings.

A variety of other identifiers are used to reference this compound, including its CAS Registry Number, which is a unique numerical identifier assigned by the Chemical Abstracts Service.

The logical relationship between these identifiers is illustrated in the diagram below:

Physicochemical Properties

A summary of the key physical and chemical properties of 2-isopropylcyclopentanone is presented in the table below. This data is essential for designing experimental setups, purification procedures, and for predicting its behavior in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O | [1][2][3] |

| Molecular Weight | 126.20 g/mol | [1][2][4] |

| Appearance | Liquid | [2][3] |

| Boiling Point | 175-176 °C | [2][3] |

| Density | 0.9105 g/cm³ | [2][3] |

| Refractive Index | 1.4438 (at 20°C, 589.3 nm) | [2][3] |

| Solubility | Hardly soluble in water | [2][3] |

| LogP (estimated) | 1.692 | [2][3] |

Experimental Protocol: Synthesis of 2-Isopropylcyclopentanone

2-Isopropylcyclopentanone serves as a crucial intermediate in the synthesis of the fungicide imibenconazole[2][3]. A common laboratory-scale synthesis involves the radical carbonylation of a haloalkene.

Reaction Scheme:

5-methyl-1-hexene bromide + CO --(Bu₃SnH, AIBN)--> 2-Isopropylcyclopentanone

Materials and Reagents:

-

5-methylhexene (4) bromide

-

Benzene (solvent)

-

Tributyltin hydride (Bu₃SnH)

-

Azobisisobutyronitrile (AIBN) (catalyst)

-

Carbon monoxide (CO)

-

High-pressure reactor

Procedure:

-

In a high-pressure reactor, dissolve 5-methylhexene (4) bromide in benzene.

-

Add tributyltin hydride (Bu₃SnH) and a catalytic amount of azobisisobutyronitrile (AIBN) to the solution.

-

Pressurize the reactor with carbon monoxide to a pressure of 7.5-9 MPa.

-

Heat the reaction mixture to 80°C and maintain this temperature for 3 hours with continuous stirring.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess carbon monoxide in a well-ventilated fume hood.

-

The resulting product, 2-isopropylcyclopentanone, can then be isolated and purified from the reaction mixture using standard techniques such as distillation or chromatography.

This synthetic route provides an effective method for the preparation of 2-isopropylcyclopentanone, a valuable building block in organic synthesis. Researchers should always consult relevant safety data sheets and perform a thorough risk assessment before conducting this or any other chemical synthesis.

References

Keto-enol tautomerism in substituted cyclopentanones

An In-depth Technical Guide to Keto-Enol Tautomerism in Substituted Cyclopentanones

Introduction

Keto-enol tautomerism is a fundamental concept in organic chemistry involving the chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1][2] This interconversion, typically involving the migration of a proton and the shifting of bonding electrons, is critical in understanding the reactivity of carbonyl compounds.[1] While for simple ketones the equilibrium heavily favors the keto form, the position of this equilibrium can be significantly influenced by substitution, solvent, and other factors.[2][3]

Cyclopentanone and its derivatives are prevalent structural motifs in natural products, pharmaceuticals, and synthetic chemistry. The ability of these cyclic ketones to exist in an enol form dictates their reactivity in crucial reactions such as enolate formation, alpha-halogenation, and aldol reactions. For researchers, scientists, and drug development professionals, a deep understanding of the factors governing the keto-enol equilibrium in substituted cyclopentanones is paramount for reaction design, mechanism elucidation, and predicting molecular behavior. This guide provides a technical overview of the core principles, quantitative data, and experimental methodologies related to this tautomeric system.

Factors Influencing the Keto-Enol Equilibrium

The equilibrium constant (Keq = [Enol]/[Keto]) for cyclopentanones is a sensitive function of both structural and environmental factors.

-

Substituent Effects: Theoretical and experimental studies show that substituents on the cyclopentanone ring dramatically alter the enol content.

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (NO₂) and trifluoromethyl (CF₃) are strong electron-withdrawing groups that favor the enol form.[4] Perfluorination, in particular, can shift the equilibrium to the enol side; for instance, the equilibrium between 2H-perfluorocyclopentanone and its enol lies on the enol side.[5]

-

Electron-Releasing Groups (ERGs): Groups such as hydroxyl (OH) and amino (NH₂) act as electron-releasing substituents.[4]

-

Amphielectronic Groups: Substituents like cyano (CN) can exhibit both electron-withdrawing and -releasing characteristics depending on the system.[4]

-

-

Solvent Effects: The solvent plays a crucial role in determining the equilibrium position.[6] Polar solvents can stabilize the more polar tautomer, while non-polar solvents may favor the form that can establish intramolecular hydrogen bonds, which is often the enol in β-dicarbonyl systems.[7] Tautomeric equilibria in acetoacetic acid, a related system, have been shown to be strongly solvent-dependent, with enol content ranging from less than 2% in D₂O to 49% in CCl₄.[2]

Quantitative Analysis of Equilibrium

The enol content of unsubstituted cyclopentanone is generally very low. However, substitution can alter this significantly. The following table summarizes available quantitative data.

| Compound | Solvent | Method | Keq ([Enol]/[Keto]) | % Enol | Reference |

| Cyclopentanone | Aqueous Solution | Kinetic Data | 1.01 x 10⁻⁸ | 1.01 x 10⁻⁶ % | [5][8] |

| Cyclopentanone | Not Specified | Not Specified | 4.8 x 10⁻³ | ~0.48% | [5][8] |

| Cyclopentanone | Gas Phase | Calorimetry | - | 2.5 x 10⁻⁷ % | [9] |

| 2-Acetylcyclopentanone (ACPE) | Water | UV Spectroscopy | KE determined | - | [10] |

| 2H-Perfluorocyclopentanone | CCl₄ (trace NMP) | ¹⁹F NMR | Lies on the enol side | >50% | [5] |

Note: Discrepancies in Keq values for unsubstituted cyclopentanone highlight the strong influence of experimental conditions and methodologies.

Reaction Mechanisms

The interconversion between keto and enol tautomers does not occur spontaneously but is catalyzed by either acid or base.[1]

-

Acid-Catalyzed Tautomerism: The process begins with the protonation of the carbonyl oxygen, increasing the acidity of the α-hydrogen. A weak base (like the solvent) then removes the α-proton to form the enol.[1][2]

-

Base-Catalyzed Tautomerism: A base removes an acidic α-proton to form a resonance-stabilized enolate ion. Subsequent protonation of the enolate oxygen by a weak acid (like the solvent) yields the enol.[1][2]

Experimental Protocols

Several analytical techniques are employed to determine keto-enol equilibrium constants.[11] The choice of method depends on the rate of interconversion and the specific properties of the tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful, non-destructive technique for quantifying tautomeric mixtures when the interconversion is slow on the NMR timescale.[7][12] This allows for the direct observation and integration of signals corresponding to both the keto and enol forms.[13]

Methodology:

-

Sample Preparation: Dissolve a precisely weighed sample of the substituted cyclopentanone in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent can influence the equilibrium.[6]

-

Spectrum Acquisition: Record the ¹H NMR spectrum. Ensure the spectral width is sufficient to capture all relevant signals, as enolic hydroxyl protons can be significantly downfield (δ > 10 ppm).[6][12]

-

Signal Assignment: Identify distinct signals for the keto and enol tautomers. For example, the α-protons of the keto form (a -CH₂- group) will have a different chemical shift than the vinylic proton of the enol form (a -C=CH- group).[12][14]

-

Integration: Carefully integrate the signals corresponding to unique protons of the keto and enol forms. To ensure accuracy, integrate multiple, well-resolved peaks for each tautomer if available.[6][13]

-

Calculation of Keq: Calculate the molar ratio of the tautomers from the integral values. For an equilibrium between one keto and one enol form, if a keto signal (representing n protons) has an integral I_keto and an enol signal (representing m protons) has an integral I_enol, the equilibrium constant is calculated as: Keq = ([Enol]/[Keto]) = (I_enol / m) / (I_keto / n)

Ultraviolet-Visible (UV-Vis) Spectroscopy

This method is effective when the keto and enol forms have distinct UV-Vis absorption spectra, which is common for compounds with conjugated π-systems.[15][16] The enol form, with its C=C-OH or C=C-C=O conjugation, often absorbs at a different wavelength than the isolated carbonyl group of the keto form.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent.

-

Spectrum Acquisition: Record the UV-Vis absorption spectrum over the relevant wavelength range (typically 190-800 nm).[16]

-

Data Analysis: Identify the absorption maxima (λ_max) for the keto and enol forms. This may require using model compounds that are "locked" in one form or analyzing spectral changes as a function of solvent polarity or pH.[10][15]

-

Calculation of Keq: Using the Beer-Lambert Law (A = εbc), the concentration of each tautomer can be determined if their molar absorptivity coefficients (ε) are known at a specific wavelength. The ratio of concentrations gives the Keq.

Bromination Titration (Kurt Meyer Method)

This classic chemical method relies on the rapid reaction of bromine with the enol tautomer, while the reaction with the keto form is much slower.[17] The amount of enol is determined by quantifying the amount of bromine consumed.

Methodology:

-

Reaction Setup: A solution of the substituted cyclopentanone is rapidly treated with a known excess of a standard bromine solution. The reaction is performed quickly and at low temperatures to minimize the tautomerization of the keto form during the analysis.

-

Quenching: The excess, unreacted bromine is quenched. In one common modification, iodide ion is added, which reacts with the remaining bromine to produce iodine (Br₂ + 2I⁻ → 2Br⁻ + I₂).[17]

-

Titration: The liberated iodine is then immediately titrated with a standardized sodium thiosulfate solution (I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻), typically using a starch indicator to detect the endpoint.[18][19]

-

Calculation: A blank titration without the ketone is performed to determine the initial amount of bromine. The difference in the amount of titrant used between the blank and the sample titrations corresponds to the amount of bromine that reacted with the enol, from which the initial enol concentration is calculated.

Conclusion

The keto-enol tautomerism of substituted cyclopentanones is a delicate equilibrium governed by the electronic nature of substituents and the surrounding solvent environment. While the parent cyclopentanone heavily favors the keto form, electron-withdrawing groups can substantially increase the enol content, a factor of great importance in synthetic strategy and reactivity modulation. The quantification of this equilibrium is accessible through robust analytical techniques such as NMR spectroscopy, UV-Vis spectroscopy, and chemical titration methods. For professionals in the chemical and pharmaceutical sciences, a thorough grasp of these principles and experimental approaches is essential for manipulating and harnessing the dual reactivity of these versatile cyclic ketones.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. A Theoretical Study of the Enol Contents of Cyclohexanone, Cyclopentanone and Acetone | Semantic Scholar [semanticscholar.org]

- 4. znaturforsch.com [znaturforsch.com]

- 5. znaturforsch.com [znaturforsch.com]

- 6. diverdi.colostate.edu [diverdi.colostate.edu]

- 7. cores.research.asu.edu [cores.research.asu.edu]

- 8. researchgate.net [researchgate.net]

- 9. Keto-Enol Tautomerism. I. The Calorimetrical Determination of the Equilibrium Constant for Keto-Enol Tautomerism for Cyclopentanone | Semantic Scholar [semanticscholar.org]

- 10. Keto–enol/enolate equilibria in the 2-acetylcyclopentanone system. An unusual reaction mechanism in enol nitrosation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network - PMC [pmc.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Keto-enol equilibrium [sites.science.oregonstate.edu]

- 14. m.youtube.com [m.youtube.com]

- 15. dial.uclouvain.be [dial.uclouvain.be]

- 16. uobabylon.edu.iq [uobabylon.edu.iq]

- 17. datapdf.com [datapdf.com]

- 18. tnou.ac.in [tnou.ac.in]

- 19. scribd.com [scribd.com]

Application Notes and Protocols for the Synthesis of 2-Isopropylcyclopentanone from 5-methyl-1-hexene

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-isopropylcyclopentanone, a valuable building block in organic synthesis, from the readily available starting material 5-methyl-1-hexene. The synthesis is proposed as a two-step process involving a regioselective hydroformylation followed by an intramolecular hydroacylation.

Overall Reaction Scheme

Figure 1. Proposed two-step synthesis of 2-isopropylcyclopentanone.

Step 1: Regioselective Hydroformylation of 5-Methyl-1-hexene

Introduction:

Hydroformylation, or the "oxo process," is a fundamental industrial process for the production of aldehydes from alkenes. This step focuses on the rhodium-catalyzed hydroformylation of 5-methyl-1-hexene to produce the linear aldehyde, 6-methylheptanal, with high regioselectivity. The choice of a rhodium catalyst with appropriate ligands is crucial for favoring the formation of the terminal aldehyde over the branched isomer.

Experimental Protocol:

Materials:

-

5-methyl-1-hexene (≥98%)

-

Dicarbonylacetylacetonatorhodium(I) [Rh(acac)(CO)₂]

-

Tris(o-tolyl)phosphine [P(o-tol)₃]

-

Toluene (anhydrous)

-

Synthesis gas (CO/H₂, 1:1 mixture)

-

High-pressure reactor (autoclave) equipped with a magnetic stirrer and gas inlet.

Procedure:

-

In a glovebox, charge a high-pressure reactor with [Rh(acac)(CO)₂] (0.1 mol%) and P(o-tol)₃ (0.4 mol%).

-

Add anhydrous toluene (20 mL) to dissolve the catalyst and ligand.

-

Add 5-methyl-1-hexene (10 mmol, 1.0 equiv).

-

Seal the reactor and remove it from the glovebox.

-

Pressurize the reactor with the CO/H₂ mixture to 20 bar.

-

Heat the reactor to 80°C and stir the reaction mixture for 12-24 hours.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas in a fume hood.

-

The crude product, 6-methylheptanal, can be purified by distillation under reduced pressure or used directly in the next step after solvent removal.

Expected Results:

The hydroformylation of terminal alkenes typically proceeds with good to excellent yields and high regioselectivity for the linear aldehyde.

| Parameter | Expected Value |

| Conversion | >95% |

| Yield of Aldehydes | 85-95% |

| Regioselectivity (linear:branched) | >95:5 |

Table 1. Expected results for the hydroformylation of 5-methyl-1-hexene.

Characterization of 6-Methylheptanal:

-

Appearance: Colorless liquid

-

¹H NMR (CDCl₃): δ 9.76 (t, J=1.9 Hz, 1H, CHO), 2.42 (td, J=7.4, 1.9 Hz, 2H, CH₂CHO), 1.68 – 1.55 (m, 3H), 1.35 – 1.10 (m, 4H), 0.86 (d, J=6.6 Hz, 6H, 2xCH₃).

-

¹³C NMR (CDCl₃): δ 202.9, 43.9, 38.6, 28.0, 27.9, 22.5, 22.4.

-

IR (neat, cm⁻¹): 2955, 2870, 2710, 1725 (C=O), 1465, 1385.

Step 2: Intramolecular Hydroacylation of 6-Methylheptanal

Introduction:

The second step involves the rhodium-catalyzed intramolecular hydroacylation of 6-methylheptanal to form the target molecule, 2-isopropylcyclopentanone. This cyclization is a powerful method for the construction of five-membered rings and is often catalyzed by cationic rhodium(I) complexes with bidentate phosphine ligands.

Experimental Protocol:

Materials:

-

6-Methylheptanal (from Step 1)

-

Bis(norbornadiene)rhodium(I) tetrafluoroborate [[Rh(nbd)₂]BF₄]

-

1,3-Bis(dicyclohexylphosphino)propane (dcpp)

-

1,2-Dichloroethane (DCE, anhydrous)

-

Schlenk tube

Procedure:

-

In a glovebox, add [Rh(nbd)₂]BF₄ (5 mol%) and dcpp (5 mol%) to a Schlenk tube.

-

Add anhydrous DCE (10 mL) to dissolve the catalyst precursor and ligand.

-

Add a solution of 6-methylheptanal (1 mmol, 1.0 equiv) in anhydrous DCE (5 mL) to the Schlenk tube.

-

Seal the Schlenk tube and remove it from the glovebox.

-

Heat the reaction mixture at 70°C for 12-18 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-isopropylcyclopentanone.

Expected Results:

The intramolecular hydroacylation of unsaturated aldehydes is an efficient method for the synthesis of cyclic ketones.

| Parameter | Expected Value |

| Conversion | >90% |

| Isolated Yield of Product | 70-85% |

Table 2. Expected results for the intramolecular hydroacylation of 6-methylheptanal.

Characterization of 2-Isopropylcyclopentanone:

-

Molecular Formula: C₈H₁₄O

-

Molecular Weight: 126.20 g/mol

-

Appearance: Colorless oil

-

¹H NMR (CDCl₃): δ 2.30-2.15 (m, 1H), 2.10-1.80 (m, 4H), 1.75-1.55 (m, 2H), 1.00-0.80 (m, 7H).

-

¹³C NMR (CDCl₃): δ 221.5 (C=O), 52.5 (CH), 38.5 (CH₂), 32.0 (CH), 28.0 (CH₂), 20.5 (CH₂), 19.5 (CH₃), 19.0 (CH₃).

-

IR (neat, cm⁻¹): 2960, 2870, 1740 (C=O), 1465, 1410, 1385, 1150.

-

MS (EI, m/z): 126 [M]⁺, 83 [M-C₃H₇]⁺, 55.

Reaction Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for the intramolecular hydroacylation step.

Figure 2. Experimental workflow for the two-step synthesis.

Figure 3. Proposed catalytic cycle for the intramolecular hydroacylation.

References

Application Notes and Protocols for the Asymmetric Synthesis of Chiral 2-Isopropylcyclopentanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the asymmetric synthesis of chiral 2-isopropylcyclopentanone, a valuable building block in the synthesis of various pharmaceutical agents and natural products. The primary focus is on the highly efficient metal-catalyzed conjugate addition to 2-cyclopentenone, a robust method for establishing the chiral center at the C2 position with excellent enantiocontrol.

Overview of Synthetic Strategies

The enantioselective synthesis of 2-isopropylcyclopentanone is most effectively achieved through the asymmetric 1,4-conjugate addition of an isopropyl nucleophile to 2-cyclopentenone. This approach offers high yields and exceptional enantioselectivities, primarily utilizing chiral catalyst systems based on copper or rhodium.

Key methodologies include:

-

Copper-Catalyzed Asymmetric Conjugate Addition: This method employs a copper salt in conjunction with a chiral phosphine ligand to catalyze the addition of an isopropyl Grignard reagent to 2-cyclopentenone. It is a cost-effective and highly efficient method.

-

Rhodium-Catalyzed Asymmetric Conjugate Addition: This strategy utilizes a rhodium catalyst with a chiral diphosphine ligand, such as (S)-BINAP, to facilitate the addition of an isopropylboronic acid to the enone. This method is known for its high enantioselectivity and functional group tolerance.

Below, we provide a detailed protocol for the copper-catalyzed method, which is well-documented and offers excellent results.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes typical quantitative data for the asymmetric synthesis of 2-isopropylcyclopentanone using a copper-catalyzed system.

| Catalyst System | Ligand | Nucleophile | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| CuBr·SMe₂ | (S,R)-TaniaPhos | i-PrMgBr | Toluene | -78 | 0.5 | 95 | 96 | [1] |

Experimental Protocols

Protocol 1: Copper-Catalyzed Asymmetric Conjugate Addition of Isopropylmagnesium Bromide to 2-Cyclopentenone

This protocol is based on the highly effective method employing a copper-ferrocenyl diphosphine catalyst system.[1]

Materials:

-

Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂)

-

(S,R)-TaniaPhos (chiral ligand)

-

2-Cyclopentenone

-

Isopropylmagnesium bromide (i-PrMgBr) in a suitable solvent (e.g., Et₂O)

-

Toluene, anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether (Et₂O)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line, argon-filled glovebox)

Procedure:

-

Catalyst Preparation:

-

In a flame-dried Schlenk flask under an argon atmosphere, add CuBr·SMe₂ (5 mol%) and (S,R)-TaniaPhos (5.5 mol%).

-

Add anhydrous toluene to dissolve the catalyst components.

-

Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

-

-

Reaction Setup:

-

Cool the flask containing the catalyst solution to -78 °C using a dry ice/acetone bath.

-

In a separate flame-dried Schlenk flask, dissolve 2-cyclopentenone (1.0 eq) in anhydrous toluene.

-

Slowly add the 2-cyclopentenone solution to the pre-cooled catalyst solution via cannula.

-

-

Conjugate Addition:

-

To the cooled reaction mixture, add isopropylmagnesium bromide (1.2 eq) dropwise over a period of 20-30 minutes, ensuring the internal temperature does not rise significantly.

-

Stir the reaction mixture at -78 °C for the time specified in the data table (typically 0.5 hours).

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral 2-isopropylcyclopentanone.

-

-

Characterization:

-

Determine the yield of the purified product.

-

Determine the enantiomeric excess (ee) by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for Copper-Catalyzed Asymmetric Synthesis.

Logical Relationship of Key Components

Caption: Relationship of Reactants and Catalyst to Product.

References

2-Isopropylcyclopentanone: A Versatile Chiral Building Block in Organic Synthesis

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 2-isopropylcyclopentanone as a chiral building block in organic synthesis. This versatile synthon offers a valuable starting point for the stereoselective construction of complex molecular architectures found in various natural products and pharmaceuticals.

Introduction

Chiral cyclopentanone derivatives are fundamental intermediates in the synthesis of a wide array of biologically active molecules. Among these, 2-isopropylcyclopentanone serves as a key chiral building block, offering a stereodefined core that can be elaborated into more complex structures. Its utility is particularly notable in the synthesis of agrochemicals and other bioactive compounds where precise stereochemical control is paramount for desired biological activity.

Applications in Synthesis

The primary application of chiral 2-isopropylcyclopentanone lies in its role as a precursor for the synthesis of stereochemically defined molecules. One notable example is its use in the preparation of the fungicide, inocconazole.

Synthesis of Inocconazole

Chiral 2-isopropylcyclopentanone is a key intermediate in the stereoselective synthesis of inocconazole, a fungicide used in agriculture. The synthesis involves the introduction of the remaining functionalities onto the chiral cyclopentanone core, with the stereochemistry of the final product being directed by the initial chirality of the 2-isopropylcyclopentanone. While specific, publicly available, detailed protocols for the industrial synthesis of inocconazole from chiral 2-isopropylcyclopentanone are limited, the general synthetic strategy involves the stereocontrolled formation of the triazole-containing side chain.

Experimental Protocols for the Synthesis of Chiral 2-Isopropylcyclopentanone

The enantioselective synthesis of 2-isopropylcyclopentanone can be achieved through several modern synthetic methodologies, primarily focusing on asymmetric catalysis and the use of chiral auxiliaries. Below are detailed protocols for two of the most effective approaches.

Organocatalytic Asymmetric Michael Addition to Cyclopentenone

General Workflow for Organocatalytic Michael Addition:

Figure 1: General workflow for the organocatalytic asymmetric Michael addition to synthesize chiral 2-isopropylcyclopentanone.

Protocol:

-

Catalyst and Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral organocatalyst (e.g., O-TMS-protected diphenylprolinol, 10-20 mol%) in an anhydrous solvent (e.g., toluene or dichloromethane).

-

Reaction Initiation: Cool the solution to the desired temperature (typically between -20 °C and 0 °C). Add cyclopentenone (1.0 equivalent) to the solution.

-

Nucleophile Addition: Slowly add the isopropyl nucleophile source (e.g., isopropylmagnesium bromide in a suitable solvent, 1.2-1.5 equivalents) to the reaction mixture dropwise over a period of 30-60 minutes.

-

Reaction Monitoring: Stir the reaction mixture at the same temperature and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched 2-isopropylcyclopentanone.

-

Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Quantitative Data (Representative for similar reactions):

| Catalyst | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| O-TMS-diphenylprolinol | Isopropyl Grignard | Toluene | -10 | 12 | 70-85 | >90 |

| Chiral Diamine | Isopropylzinc | CH2Cl2 | 0 | 24 | 65-80 | >95 |

Note: The data presented in this table are representative values based on analogous reactions and may vary for the specific synthesis of 2-isopropylcyclopentanone.

Chiral Auxiliary-Mediated Asymmetric Alkylation

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. In this approach, a chiral auxiliary is temporarily attached to the cyclopentanone precursor to direct the stereoselective introduction of the isopropyl group.

Logical Flow of Chiral Auxiliary-Mediated Synthesis:

Figure 2: Logical flow of the chiral auxiliary-mediated synthesis of 2-isopropylcyclopentanone.

Protocol (using a SAMP/RAMP-type auxiliary as an example):

-

Hydrazone Formation: React cyclopentanone (1.0 equivalent) with a chiral hydrazine such as (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) (1.1 equivalents) in a suitable solvent like diethyl ether or THF to form the corresponding chiral hydrazone.

-

Deprotonation: Cool the solution of the chiral hydrazone to -78 °C under an inert atmosphere and add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.2 equivalents) to generate the corresponding aza-enolate.

-

Alkylation: Add 2-iodopropane (1.5 equivalents) to the aza-enolate solution at -78 °C and allow the reaction to slowly warm to room temperature overnight.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent.

-

Cleavage of Auxiliary: Cleave the hydrazone to regenerate the ketone functionality. This can be achieved by ozonolysis at low temperature or by treatment with an acid (e.g., aqueous HCl).

-

Purification: Purify the resulting 2-isopropylcyclopentanone by distillation or column chromatography.

-

Analysis: Determine the enantiomeric excess of the product by chiral GC or HPLC.

Quantitative Data (Representative for SAMP/RAMP alkylations):

| Auxiliary | Base | Alkylating Agent | Yield (%) | de (%) |

| SAMP | LDA | 2-iodopropane | 75-90 | >95 |

| RAMP | LDA | 2-iodopropane | 75-90 | >95 |

Note: 'de' refers to diastereomeric excess, which translates to enantiomeric excess after cleavage of the auxiliary.

Conclusion

2-Isopropylcyclopentanone is a valuable chiral building block with significant applications in the stereoselective synthesis of complex organic molecules. The protocols outlined in this document, based on modern asymmetric synthesis methodologies, provide reliable pathways for the preparation of this important synthon in high enantiomeric purity. These methods open the door for its broader use in academic research, drug discovery, and the development of new agrochemicals. Further optimization of these protocols for specific applications is encouraged to achieve desired yields and stereoselectivities.

Application of 2-Isopropylcyclopentanone in the Fragrance and Perfume Industry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylcyclopentanone (CAS No. 14845-55-7) is a cyclic ketone that has garnered interest within the fragrance and perfume industry for its versatile and appealing olfactory characteristics. Described as possessing a sweet, floral aroma, and alternatively as having fresh, cool, and minty notes, this compound offers a unique profile for perfumers and product formulators.[1][2] Its application extends across various product categories, from fine fragrances to personal care and household goods. This document provides detailed application notes and experimental protocols for the evaluation and utilization of 2-isopropylcyclopentanone in fragrance formulations.

Olfactory Profile and Properties

The scent profile of 2-isopropylcyclopentanone is multifaceted, contributing to its utility in a wide range of fragrance compositions. While specific quantitative data on its odor threshold and substantivity are not extensively published in readily available literature, its general characteristics can be summarized based on industry use and related compounds.

Table 1: Organoleptic Properties of 2-Isopropylcyclopentanone

| Property | Description |

| Odor Type | Sweet, Floral, Fresh, Cool, Minty[1][2] |

| Odor Nuances | Potential for light green and sharp notes[1] |

| Appearance | Colorless liquid |

| Chemical Formula | C8H14O[3] |

| Molecular Weight | 126.20 g/mol [3] |

| CAS Number | 14845-55-7[3] |

Applications in Fragrance Formulations

2-Isopropylcyclopentanone's unique scent profile allows for its use in a variety of fragrance applications, where it can act as a modifier, enhancer, or a key component of the fragrance accord. A patent suggests its use in a broad range of products including dentifrices, mouth fresheners, chewing gums, foodstuffs, beverages, shampoos, soaps, cosmetics, and household cleaning products.[1]

Table 2: Recommended Use Levels of 2-Isopropylcyclopentanone in Different Product Bases

| Product Category | Recommended Use Level (% w/w) | Purpose |

| Fine Fragrance (Eau de Parfum, Eau de Toilette) | 0.1 - 5.0 | To impart freshness and a unique floral character. |

| Personal Care (Lotions, Creams, Shampoos) | 0.05 - 2.0 | To provide a clean and refreshing scent. |

| Soaps and Body Wash | 0.1 - 3.0 | To enhance the overall fragrance profile with its cool and minty facets. |

| Household Cleaners | 0.01 - 1.0 | To add a fresh and clean aroma. |

| Dentifrices and Mouth Fresheners | 0.001 - 0.5 | To contribute cool and minty notes for a refreshing sensation.[1] |

Note: The recommended use levels are starting points and should be optimized based on the specific formulation and desired fragrance intensity. A patent for the related compound 2-cyclopentyl-cyclopentanone suggests a broad usage range from 0.001% to 40% in fragrance or flavoring compositions, highlighting the versatility of this class of molecules.[1]

Experimental Protocols

To effectively evaluate and incorporate 2-isopropylcyclopentanone into fragrance formulations, a series of standardized experimental protocols should be followed. These protocols are designed to assess its olfactory characteristics, performance, and stability.

Protocol 1: Gas Chromatography-Olfactometry (GC-O) for Odor Profile Analysis

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception to identify and characterize aroma-active compounds.[4]

Objective: To determine the detailed odor profile of 2-isopropylcyclopentanone and identify any trace impurities that may contribute to its overall scent.

Materials and Instrumentation:

-

Gas Chromatograph (GC) with a Flame Ionization Detector (FID) and an olfactory port.

-

Capillary column suitable for fragrance analysis (e.g., DB-5, HP-5ms).

-

High-purity helium as carrier gas.

-

Sample of 2-isopropylcyclopentanone.

-

Ethanol (perfumery grade) for dilution.

-

Trained sensory panelists.

Procedure:

-

Sample Preparation: Prepare a 1% solution of 2-isopropylcyclopentanone in ethanol.

-

GC-FID Analysis:

-

Inject 1 µL of the prepared sample into the GC.

-

Use a suitable temperature program to separate the components. A typical program would be: start at 50°C, hold for 2 minutes, then ramp at 5°C/min to 250°C and hold for 10 minutes.

-